molecular formula C12H13BrO3 B2705889 Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1555708-89-8

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B2705889
CAS No.: 1555708-89-8
M. Wt: 285.137
InChI Key: LHYBWCQOBNAJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Methyl 3-formylcyclobutene-3-carboxylate has been synthesized and studied for its electrocyclization reactions, highlighting its utility in the formation of complex cyclic structures (S. Niwayama & K. Houk, 1992). Additionally, research on 3-(2-Hydroxyphenyl)cyclobutanones with palladium catalysts demonstrates the capability for carbon-carbon bond cleavage and formation, indicating potential for creating arylated compounds (T. Matsuda, Masanori Shigeno, & M. Murakami, 2008).

Material Science and Polymers

The synthesis and thermal degradation of poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate] (poly[BPHEMA]) delve into the properties of polymers derived from cyclobutane-based monomers, exploring their thermal stability and degradation pathways (K. Demirelli & M. Coskun, 1999).

Medicinal Chemistry and Drug Design

Compounds with cyclobutane structures have been evaluated for their antiviral activities, such as carbocyclic oxetanocin analogues, showcasing their potential in treating viral infections (T. Maruyama et al., 1993). This indicates that methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate could serve as a precursor or intermediate in the synthesis of antiviral agents.

Advanced Chemical Synthesis Techniques

Research involving the cleavage and formation of cyclobutane derivatives, as well as their transformation into various functionalized compounds, underscores the versatility of these structures in synthetic chemistry. For example, the work on bromination and epoxydation reactions of cyclohexene derivatives reveals insights into stereochemical outcomes relevant to the manipulation of cyclobutane-containing compounds (G. Bellucci, F. Marioni, & A. Marsili, 1972).

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBWCQOBNAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tetrahydrofuran (12 L), 1,4-dibromobenzene (2020 g, 8.56 mol, 1.03 equiv), followed by the addition of n-BuLi (3566 mL, 1.03 equiv, 2.4 M) dropwise with stirring at −78° C. The mixture was stirred at −78° C. for 1 h. Into another 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of methyl 3-oxocyclobutane-1-carboxylate (1064 g, 8.30 mol, 1.00 equiv) in tetrahydrofuran (4 L). To this was added the resulting solution in the first flask dropwise with stirring at −78° C. The resulting solution was stirred overnight at 25° C. This reaction was repeated for 2 more times. The reaction was then quenched by the addition of 15 L of saturated aqueous NH4Cl, concentrated under vacuum, diluted with 15 L of H2O and extracted with 2×5 L of ethyl acetate. The organic layers were combined, washed with 1×8 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 6500 g (92%) of methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate as a dark red oil.
Quantity
2020 g
Type
reactant
Reaction Step One
Quantity
3566 mL
Type
reactant
Reaction Step Two
Quantity
1064 g
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.